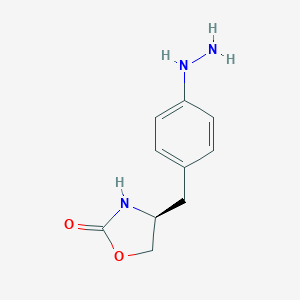

(S)-4-(4-hydrazinobenzyl)-2-oxazolidinone

描述

Overview of Oxazolidinones as Privileged Structures in Asymmetric Synthesis and Chemical Biology Research

Oxazolidinones are five-membered heterocyclic compounds that have garnered the status of "privileged structures" in both asymmetric synthesis and chemical biology. This designation stems from their recurring presence in a multitude of biologically active compounds and their exceptional ability to induce chirality in synthetic transformations. nih.govnih.gov The rigid cyclic framework of the oxazolidinone core allows for a well-defined spatial arrangement of substituents, which is crucial for effective stereochemical control.

In medicinal chemistry, the oxazolidinone ring is a key pharmacophore in several clinically important drugs. nih.gov For instance, the antibiotic linezolid, the first oxazolidinone to be approved for clinical use, demonstrates the therapeutic potential inherent to this scaffold. nih.gov The versatility of the oxazolidinone structure allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse pharmacological activities, including antibacterial, antitubercular, and antidepressant properties. nih.govresearchgate.net

Stereochemical Importance and Versatility of Chiral Oxazolidinones in Organic Chemistry

The utility of chiral oxazolidinones in organic chemistry is intrinsically linked to their role as powerful chiral auxiliaries. nih.govsigmaaldrich.com Developed extensively by pioneers like David A. Evans, these compounds can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The steric hindrance provided by the substituents on the chiral oxazolidinone effectively shields one face of the reactive intermediate, compelling the reaction to proceed from the less hindered direction with high diastereoselectivity.

The versatility of these auxiliaries is evident in their successful application in a wide range of asymmetric reactions, including alkylations, aldol (B89426) condensations, and Michael additions. scielo.org.mx A significant advantage of using chiral oxazolidinones is the reliable and predictable stereochemical induction they provide. Furthermore, the auxiliary can typically be removed under mild conditions without disturbing the newly formed stereocenter, and can often be recovered and reused, adding to the economic and environmental viability of this synthetic strategy. sigmaaldrich.com

Introduction of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone as a Unique Chiral Oxazolidinone Derivative

This compound is a distinct derivative within the chiral oxazolidinone family, characterized by the presence of a hydrazinobenzyl moiety at the 4-position of the oxazolidinone ring. The "(S)" designation specifies the absolute stereochemistry at the chiral center, which is fundamental to its function in asymmetric synthesis.

The key structural feature that sets this compound apart is the terminal hydrazino (-NHNH2) group. Hydrazines and their derivatives, hydrazones, are known for their rich and diverse reactivity. tsijournals.comnih.gov This functional group opens up a plethora of possibilities for further chemical modifications, allowing the this compound scaffold to be used as a versatile building block for the synthesis of more complex molecules. For instance, the hydrazino group can readily react with aldehydes and ketones to form stable hydrazone linkages, a common strategy in the assembly of bioactive compounds and in the development of bioconjugation techniques. nih.govnih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 187975-62-8 |

| Chirality | (S)-configuration at C4 |

| Key Functional Groups | Oxazolidinone ring, Benzyl (B1604629) group, Hydrazino group |

Note: Data sourced from publicly available chemical databases.

Research Scope and Contemporary Relevance of the this compound Structure

The contemporary relevance of This compound lies primarily in its potential as a synthetic intermediate in drug discovery and development. While dedicated research focusing solely on this specific molecule is emerging, its structural components suggest a significant role as a scaffold for generating libraries of novel compounds with potential therapeutic applications.

The hydrazino moiety is a particularly attractive feature for medicinal chemists. It can serve as a handle for introducing diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The formation of hydrazones from hydrazines is a robust and high-yielding reaction, making it suitable for combinatorial chemistry approaches to generate a large number of derivatives for biological screening. researchgate.net These derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov

Furthermore, the hydrazone linkage has been explored as a cleavable linker in drug delivery systems and as a tool for the reversible conjugation of biomolecules. nih.govresearchgate.netresearchgate.net The ability to attach and detach molecules under specific conditions is a valuable asset in the design of prodrugs and targeted therapies. The presence of the chiral oxazolidinone core in This compound provides an inherent stereochemical handle, which is crucial given the often stereospecific nature of drug-receptor interactions. The synthesis of this compound can be achieved from its amino precursor, (S)-4-(4-aminobenzyl)-2-oxazolidinone, through diazotization followed by reduction.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBEGPKQKEJBN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of S 4 4 Hydrazinobenzyl 2 Oxazolidinone in Asymmetric Induction and Chirality Transfer

Applications as a Chiral Auxiliary in Stereoselective Reactions

Oxazolidinone auxiliaries, often referred to as Evans auxiliaries, have demonstrated remarkable efficacy in controlling the stereochemistry of numerous reactions, including alkylations, aldol (B89426) condensations, and cycloadditions. wikipedia.orgsantiago-lab.com The chiral auxiliary is typically first acylated to form an N-acyl imide. This activation allows for the generation of a stereochemically defined enolate, which then reacts with electrophiles with a high degree of facial selectivity. santiago-lab.comblogspot.com The predictable stereocontrol afforded by these auxiliaries has made them invaluable in the total synthesis of complex natural products. wikipedia.orgchem-station.com

Diastereoselective Alkylation Reactions

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The process involves the deprotonation of an N-acyl imide at the α-carbon position using a strong base, such as lithium diisopropylamide (LDA), to selectively generate a (Z)-enolate. wikipedia.org The chiral auxiliary, specifically the substituent at the C-4 position, sterically hinders one face of the enolate. This forces an incoming electrophile, such as an alkyl halide, to approach from the less hindered face, resulting in a new stereocenter with a predictable configuration. wikipedia.orgblogspot.com Activated electrophiles like benzylic and allylic halides are particularly effective substrates for this transformation. wikipedia.org

Table 1: Representative Diastereoselective Alkylations Using Evans Oxazolidinone Auxiliaries Data represents typical results for this class of chiral auxiliaries.

| N-Acyl Group | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) |

| Propionyl | Benzyl (B1604629) bromide | LDA | >99:1 |

| Propionyl | Methyl iodide | LDA | 98:2 |

| Acetyl | Allyl iodide | NaHMDS | 95:5 |

| Butyryl | Ethyl iodide | LHMDS | >99:1 |

Asymmetric Aldol Condensations

The Evans asymmetric aldol reaction is a benchmark transformation for the stereoselective construction of β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products. chem-station.comalfa-chemistry.com In this reaction, the N-acyl oxazolidinone is treated with a soft Lewis acid, typically a dialkylboron triflate, and a mild base to form a boron-chelated (Z)-enolate. santiago-lab.comchem-station.com This enolate then reacts with an aldehyde via a highly ordered, six-membered chair-like transition state, often rationalized by the Zimmerman-Traxler model. chem-station.comyoutube.com The steric influence of the C-4 substituent on the oxazolidinone ring directs the facial selectivity of the aldehyde's approach, leading to the formation of the "Evans-syn" aldol adduct with exceptional levels of diastereoselectivity. chem-station.com The reliability of this method has rendered it a standard strategy in complex molecule synthesis. chem-station.com

Table 2: Examples of Asymmetric Aldol Condensations Illustrative results for Evans auxiliary-mediated aldol reactions.

| Aldehyde | N-Acyl Auxiliary | Lewis Acid / Base | Yield | Diastereoselectivity (syn:anti) |

| Isobutyraldehyde | (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Bu₂BOTf / Et₃N | 80% | >99:1 |

| Benzaldehyde | (S)-4-Isopropyl-3-propionyl-2-oxazolidinone | Bu₂BOTf / DIPEA | 91% | >99:1 |

| Acetaldehyde | (S)-4-Benzyl-3-propionyl-2-oxazolidinone | TiCl₄ / (-)-Sparteine | 79% | 3:97 ("non-Evans-syn") |

| Propionaldehyde | (S)-4-Isopropyl-3-acetyl-2-oxazolidinone | Sn(OTf)₂ / N-Ethylpiperidine | 85% | 95:5 |

Influence on Carbon-Carbon Bond Forming Reactions

The utility of the (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone scaffold extends beyond alkylations and aldol reactions to a broader range of carbon-carbon bond-forming transformations. The fundamental principle of using the auxiliary to control enolate geometry and facial selectivity is applicable to reactions such as Michael additions and conjugate additions. sigmaaldrich.com In these cases, the N-enoyl oxazolidinone acts as a Michael acceptor. The chiral auxiliary directs the nucleophilic attack to one face of the β-carbon, establishing a new stereocenter with high fidelity. The predictable and high degree of stereocontrol exerted by the oxazolidinone auxiliary makes it a powerful tool for constructing multiple stereocenters in a controlled manner during a synthetic sequence. santiago-lab.com

Stereocontrol in Diels-Alder and Other Pericyclic Cycloadditions

In pericyclic reactions, particularly the Diels-Alder reaction, N-acryloyl derivatives of oxazolidinones serve as highly effective chiral dienophiles. santiago-lab.comchemtube3d.com The reaction is typically promoted by a Lewis acid, which chelates to the carbonyl groups of the N-acryloyl oxazolidinone. chemtube3d.com This chelation locks the conformation of the dienophile and activates it towards cycloaddition. The bulky substituent at the C-4 position of the auxiliary effectively blocks one face of the dienophile, forcing the incoming diene to approach from the opposite, less sterically encumbered face. chemtube3d.com This results in excellent π-facial selectivity and the formation of the cycloaddition product with a high degree of enantiomeric purity. ox.ac.uk This strategy provides a reliable method for synthesizing chiral six-membered rings, which are common structural units in natural products. researchgate.net

Table 3: Diastereoselective Diels-Alder Reactions with Chiral N-Acryloyl Oxazolidinones

| Diene | Dienophile Auxiliary | Lewis Acid | Yield | Endo/Exo Ratio | Diastereomeric Excess (d.e.) |

| Cyclopentadiene | (S)-4-Benzyl-N-acryloyl | Et₂AlCl | 85% | 95:5 | >98% |

| Isoprene | (S)-4-Isopropyl-N-crotonyl | MgBr₂ | 78% | 90:10 | 96% |

| Furan | (S)-4-Phenyl-N-acryloyl | ZnCl₂ | 65% | >99:1 (exo) | 94% |

| 1,3-Butadiene | (S)-4-Benzyl-N-acryloyl | TiCl₄ | 92% | 98:2 | >98% |

Mechanistic Insights into Chiral Induction by Oxazolidinone Scaffolds

The remarkable stereodirecting ability of the oxazolidinone scaffold stems from a combination of steric and electronic factors that create a highly ordered transition state. chem-station.com When the auxiliary is N-acylated, the substituent at the C-4 position (e.g., the 4-hydrazinobenzyl group) projects into one hemisphere of space, creating a significant steric bias. wikipedia.org

In enolate-based reactions, deprotonation leads to the formation of a (Z)-enolate, which is stabilized by minimizing steric interactions. santiago-lab.com For Lewis acid-mediated reactions, such as the Evans aldol condensation, the metal center (e.g., boron or titanium) chelates with both the N-acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen. blogspot.comchem-station.com This chelation creates a rigid, planar five-membered ring that locks the conformation of the acyl group. youtube.com Furthermore, the system orients itself to minimize the dipole-dipole repulsion between the two carbonyl groups. chem-station.com This fixed conformation ensures that the C-4 substituent effectively shields one face of the enolate. Consequently, the electrophile (e.g., an aldehyde) can only approach from the exposed face, leading to a single, highly favored diastereomeric product. chem-station.comyoutube.com A similar principle of Lewis acid-chelation and steric blockade governs the facial selectivity observed in Diels-Alder reactions. chemtube3d.comresearchgate.net

Auxiliary Recovery and Environmental Sustainability in Asymmetric Synthesis

A critical feature for the practical application of a chiral auxiliary is its ease of removal from the product and its potential for recovery and reuse. wikipedia.orgresearchgate.net Oxazolidinone auxiliaries excel in this regard, as they can be cleaved under a variety of mild conditions without causing epimerization at the newly formed stereocenter. researchgate.net

Common cleavage methods include:

Hydrolysis: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) saponifies the imide to yield the chiral carboxylic acid and the recovered auxiliary. blogspot.com

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduce the imide to provide the corresponding chiral primary alcohol.

Transamination: Reaction with certain nucleophiles, such as Weinreb's reagent, can convert the imide into a Weinreb amide, which is a versatile precursor for ketones.

Molecular Recognition and Chemical Biology Applications of the S 4 4 Hydrazinobenzyl 2 Oxazolidinone Scaffold

Design of Oxazolidinone-Based Molecular Probes for Ligand-Receptor Interactions

The rational design of molecular probes is fundamental to elucidating the intricacies of ligand-receptor interactions. The (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone structure is exceptionally well-suited for this purpose due to the chemical reactivity of the hydrazine (B178648) moiety. This functional group serves as a versatile chemical handle, allowing for the covalent attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, through the formation of stable hydrazone linkages with aldehydes or ketones.

This conjugation strategy enables the transformation of the core scaffold into highly specific molecular probes. For instance, by attaching a fluorophore, researchers can create probes for use in fluorescence microscopy and other imaging techniques to visualize receptor localization and trafficking in living cells. mdpi.comnih.gov The oxazolidinone core itself can be designed to be sensitive to environmental factors; for example, some oxazolidine-based probes exhibit pH-dependent fluorescence, allowing for the monitoring of pH changes within specific cellular organelles like mitochondria and lysosomes. mdpi.comnih.gov

Furthermore, functionalized oxazolidinone probes have been developed for live bacterial cell imaging. nih.gov An azide-functionalized analogue of the oxazolidinone antibiotic linezolid, for example, can be conjugated to fluorophores using "click" chemistry. nih.gov This demonstrates the principle that the this compound scaffold, with its reactive hydrazine group, can be similarly employed to generate probes for studying interactions with bacterial ribosomes or other targets. nih.govresearchgate.net The ability to attach such reporter groups allows for the direct investigation of binding events, providing crucial information on the affinity, specificity, and dynamics of ligand-receptor complexes. nih.gov

Investigation of this compound as a Chemical Tool for Serotonin (B10506) Receptor Research

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network involved in regulating mood, cognition, and various physiological processes. mdpi.com Dysregulation of this system is implicated in numerous psychiatric disorders, making 5-HT receptors important therapeutic targets. researchgate.netnih.gov Oxazolidinone derivatives have been identified as modulators of serotoninergic and dopaminergic neurotransmission. nih.gov

The specific compound this compound is classified as a research chemical relevant to 5-HT receptors and neurotransmission, highlighting its utility in this field. lgcstandards.com The scaffold serves as a valuable starting point for the synthesis of novel ligands targeting various 5-HT receptor subtypes. The oxazolidinone core can act as a bioisostere for other chemical groups commonly found in neurological drugs, while the benzyl-hydrazine portion offers a vector for chemical modification to optimize binding affinity and selectivity for specific receptors like the 5-HT1A, 5-HT2A, or 5-HT4 subtypes. nih.govnih.govnorthwestern.edu

Researchers can utilize this compound as a foundational fragment in library synthesis. By reacting the hydrazine group with a diverse set of aldehydes and ketones bearing pharmacophoric elements known to interact with 5-HT receptors, a wide array of candidate ligands can be rapidly generated. These libraries can then be screened to identify novel agonists, antagonists, or allosteric modulators, providing new avenues for therapeutic development and a deeper understanding of serotonin receptor function. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies on Functionalized Oxazolidinone Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural modifications to a molecule influence its biological activity. nih.gov The this compound scaffold offers multiple points for chemical diversification, making it an excellent substrate for SAR exploration. Key areas for modification include:

The Hydrazine Moiety: Acylation or condensation with various carbonyl compounds can produce a range of hydrazides and hydrazones, significantly altering the compound's steric and electronic properties. mdpi.comresearchgate.net

The Aromatic Ring: Substitution on the benzyl (B1604629) ring can modulate lipophilicity, hydrogen bonding capacity, and interactions with the target protein.

The Oxazolidinone Core: Modifications at the C-5 position of the oxazolidinone ring are known to have a profound impact on biological activity, as seen in the development of various oxazolidinone antibiotics. nih.govresearchgate.net

For example, SAR studies on different classes of oxazolidinones have demonstrated that even small changes can lead to significant shifts in potency and selectivity. In a study of oxazolidinone derivatives as IL-6 signaling blockers, modifications to an indole (B1671886) moiety attached to the oxazolidinone core resulted in a wide range of inhibitory concentrations (IC50). nih.gov This highlights the sensitivity of biological targets to the chemical structure of the ligand.

The following interactive table, based on data from a study on oxazolidinone-indole derivatives as IL-6 signaling blockers, illustrates how chemical modifications affect inhibitory activity. nih.gov

| Compound | Modification (R group on Indole Ring) | IC50 (μM) |

|---|---|---|

| 4a | -H | > 50 |

| 4b | 5-F | 27.1 |

| 4c | 5-Cl | 15.4 |

| 4d | 5-Br | 5.9 |

| 4e | 5-CH3 | > 50 |

| 4f | 5-OCH3 | > 50 |

| Reference Drug | (+)-Madindoline A | 21 |

This data clearly shows that introducing a halogen at the 5-position of the indole ring enhances activity, with the bromo-substituted compound (4d) being the most potent. nih.gov Similar systematic SAR studies on derivatives of this compound are crucial for optimizing its function as a ligand for specific biological targets. ebi.ac.uknih.gov

Development of Hybrid Scaffolds Incorporating the Oxazolidinone-Hydrazine Moiety

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better selectivity, or a multi-target mechanism of action. nih.gov The this compound scaffold is an ideal component for this strategy. The oxazolidinone ring is a recognized pharmacophore in its own right, while the terminal hydrazine provides a reactive site for covalently linking it to other molecular scaffolds. nih.govresearchgate.net

This strategy has been successfully applied in various contexts. For instance, researchers have designed hybrid molecules combining a 4-thiazolidinone (B1220212) scaffold (structurally related to oxazolidinone) with other privileged heterocyclic structures to develop novel anticancer agents. mdpi.comresearchgate.net Another innovative concept involved linking an oxazolidinone derivative to a cephalosporin (B10832234) with an attached siderophore. nih.gov This "Trojan Horse" strategy uses the siderophore to facilitate entry into bacteria, where the cephalosporin part is cleaved by β-lactamases, releasing the active oxazolidinone antibiotic at its ribosomal target. nih.gov

By applying this principle, the this compound moiety can be conjugated to other bioactive molecules, such as:

Kinase inhibitors: To create dual-action anticancer agents.

Fragments of existing neurotransmitter ligands: To develop multi-target drugs for complex neurological disorders.

Natural product scaffolds: To combine the favorable properties of the oxazolidinone with the biological activity of a natural compound. nih.gov

The development of such hybrid scaffolds represents a promising frontier in drug discovery, enabling the creation of novel chemical entities with finely tuned biological activities that are not achievable with either component alone. nih.gov

Computational and Spectroscopic Approaches in the Study of S 4 4 Hydrazinobenzyl 2 Oxazolidinone

Quantum Chemical Calculations for Conformational Analysis and Stereochemical Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. mdpi.com For (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone, these methods are employed to perform conformational analysis and predict its most stable three-dimensional shapes.

Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds, such as the bond connecting the benzyl (B1604629) group to the oxazolidinone ring. mdpi.com By identifying the lowest energy conformations, researchers can predict the most likely shapes the molecule will adopt. These calculations can reveal stable conformers, such as potential exo or endo forms, and the energy barriers between them. mdpi.com

Furthermore, these theoretical investigations can predict various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability. researchgate.net This information is crucial for predicting how this compound might behave in chemical reactions or biological systems.

Table 1: Hypothetical DFT Calculation Results for Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) |

| A (Global Minimum) | 178.5° | 0.00 | -6.21 | -1.15 |

| B | -65.2° | +1.85 | -6.35 | -1.12 |

| C | 70.1° | +2.10 | -6.33 | -1.09 |

Note: This table contains illustrative data based on typical computational chemistry results for similar organic molecules.

Molecular Modeling and Docking Simulations for Interaction Profiling

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, or "ligand," might bind to a macromolecular target, typically a protein. nih.gov This in silico approach is fundamental in drug discovery and chemical biology for identifying potential biological targets and understanding the molecular basis of interaction. nih.govrsc.org

The process begins with generating a 3D model of this compound. This model is then computationally placed, or "docked," into the binding site of a target protein structure, which is often obtained from crystallographic data. nih.gov Docking algorithms explore numerous possible orientations and conformations of the ligand within the binding site and calculate a "docking score" for each pose, which estimates the binding affinity. nih.gov

For this compound, simulations could be run against various protein targets, such as enzymes or receptors. The results would highlight the most favorable binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein. nih.gov This interaction profiling helps in understanding the molecule's potential mechanism of action and can guide the design of new derivatives with improved affinity or selectivity. nih.gov

Table 2: Illustrative Molecular Docking Simulation Results for this compound with a Hypothetical Protein Kinase Target

| Parameter | Result |

| Target Protein | Example Kinase Domain (PDB ID: XXXX) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Interactions | Hydrogen bond with Gln85 (hydrazine NH) |

| Hydrogen bond with Leu132 (oxazolidinone C=O) | |

| Pi-stacking with Phe198 (benzyl ring) | |

| Hydrophobic interaction with Val65, Ala82 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Advanced Spectroscopic Techniques for Structural Elucidation and Chiral Purity Assessment

While computational methods provide predictive insights, spectroscopic techniques offer experimental confirmation of a molecule's structure and purity. For a chiral compound like this compound, methods that can verify its absolute stereochemistry and enantiomeric excess are critical.

Chiral Chromatography: Chiral chromatography is the gold standard for separating enantiomers and determining the chiral purity or enantiomeric excess (ee) of a sample. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) are commonly used. nih.govsemmelweis.hu The separation is achieved using a chiral stationary phase (CSP) or a chiral selector in the mobile phase. semmelweis.huresearchgate.net For oxazolidinone analogues, polysaccharide-based CSPs have proven effective. semmelweis.huresearchgate.net By chromatographically separating the (S)- and (R)-enantiomers, their relative proportions can be quantified, providing a precise measure of the sample's chiral purity. Key parameters evaluated include the retention factor (k), the separation factor (α), and the resolution (Rs). semmelweis.hu

Table 3: Representative Chiral HPLC Method for Purity Assessment

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Amylose-1) |

| Mobile Phase | Acetonitrile (B52724)/Methanol mixture |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Retention Time (S)-enantiomer | 8.2 min |

| Retention Time (R)-enantiomer | 10.5 min |

| Resolution (Rs) | > 2.0 |

Note: This table shows typical, illustrative parameters for a chiral HPLC separation based on methods for analogous compounds. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, NOESY, HSQC, HMBC), is essential for unambiguous structural elucidation. mdpi.comnih.gov ¹H and ¹³C NMR spectra confirm the molecular backbone and the presence of all functional groups by analyzing chemical shifts and coupling constants. chemicalbook.com Advanced 2D NMR experiments can establish through-bond and through-space correlations between atoms, confirming the precise connectivity and even providing information about the molecule's conformation in solution. mdpi.com While standard NMR does not differentiate enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift differences between the (S) and (R) forms, allowing for the determination of enantiomeric purity.

Future Research Directions and Unexplored Avenues for S 4 4 Hydrazinobenzyl 2 Oxazolidinone

Novel Catalytic Applications of Hydrazinobenzyl Oxazolidinones

The unique structural features of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone suggest its potential utility in catalysis, particularly in the realm of asymmetric synthesis. The chiral oxazolidinone core is a well-established auxiliary for inducing stereoselectivity in a variety of chemical transformations. rsc.org Future research could focus on leveraging this inherent chirality by designing novel ligands for transition metal catalysis. Derivatization of the hydrazine (B178648) group could yield bidentate or tridentate ligands capable of coordinating with metal centers, creating chiral environments for reactions such as asymmetric alkylations, cycloadditions, and aldol (B89426) reactions. nih.gov

Furthermore, the hydrazine moiety itself opens avenues in organocatalysis. Hydrazine derivatives have been explored as catalysts, for instance, in the cross-coupling of nitroarenes and anilines. tcichemicals.comtcichemicals.com The this compound scaffold could be modified to create novel organocatalysts where the chiral oxazolidinone influences the stereochemical outcome of reactions involving the hydrazone or a related derivative formed in situ. Another potential application lies in developing catalysts for oxidation reactions, as hydrazine oxidation is a significant area of catalytic research. nih.govrsc.org

| Potential Catalytic Role | Reaction Type | Rationale |

| Chiral Ligand | Asymmetric Metal Catalysis | The inherent chirality of the oxazolidinone ring can induce stereoselectivity. rsc.orgnih.gov |

| Organocatalyst | Asymmetric C-C Bond Formation | The hydrazine moiety can be converted into catalytically active species (e.g., hydrazones). tcichemicals.com |

| Oxidation Catalyst | Hydrazine Oxidation | The hydrazine group is a known substrate in catalytic oxidation processes. nih.gov |

Development of Greener Synthetic Routes for the Scaffold

The imperative of green chemistry necessitates the development of more sustainable methods for synthesizing complex molecules like this compound. Current routes often rely on traditional organic synthesis methods, but future research is poised to explore more environmentally benign alternatives.

Biocatalysis represents a highly promising avenue. The use of enzymes, such as halohydrin dehalogenases, has been demonstrated for the stereoselective synthesis of chiral oxazolidinones from epoxides and cyanate. researchgate.netthieme-connect.comchemistryviews.org Engineering these enzymes could tailor them for the specific synthesis of the hydrazinobenzyl scaffold, offering high enantioselectivity under mild, aqueous conditions.

Flow chemistry is another key area for greener synthesis. Continuous flow processes can enhance safety, improve efficiency, and reduce waste. An organocatalytic flow synthesis of oxazolidinones using carbon dioxide as a C1 source has been reported, highlighting a halide-free, efficient approach. rsc.orgiciq.org Applying such a strategy to the synthesis of this compound could significantly improve its production process. researchgate.net Additionally, exploring alternative, bio-sourced solvents like dihydrolevoglucosenone (DLG) or γ-butyrolactones in the synthesis can further reduce the environmental impact. beilstein-journals.orgrsc.org

| Green Chemistry Approach | Key Advantages | Potential Application |

| Biocatalysis / Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.net | Direct, enantioselective synthesis of the chiral oxazolidinone core. chemistryviews.org |

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, reduced waste. rsc.orgresearchgate.net | Efficient, automated synthesis of the target compound and its derivatives. |

| Use of Green Solvents | Reduced toxicity and environmental impact. beilstein-journals.org | Replacement of hazardous solvents like acetonitrile (B52724) in polymerization and synthesis steps. rsc.org |

| CO2 as a C1 Source | Utilization of an abundant, non-toxic, and renewable carbon source. rsc.org | Cyclization step to form the oxazolidinone ring. |

Integration into Advanced Materials and Supramolecular Assemblies

The oxazolidinone moiety is a valuable building block for creating structured molecular architectures. Research has shown that peptides incorporating oxazolidinone units can self-assemble into well-defined supramolecular structures, including fibers, crystals, and gels. unibo.itnih.gov This opens up the possibility of using this compound as a key component in novel biomaterials.

The hydrazine group can be readily converted into a hydrazone, which can act as a hydrogen-bonding motif and a point for further functionalization. By reacting the compound with various aldehydes or ketones, a diverse range of derivatives can be created. These derivatives, containing both the rigid oxazolidinone scaffold and tunable hydrazone linkage, could be designed to self-assemble into hydrogels or organogels. nih.gov Such materials have potential applications in tissue engineering, drug delivery, and as media for catalysis. mdpi.com The stimuli-responsive nature of the hydrazone bond (to pH, for example) could be exploited to create "smart" materials that respond to environmental changes.

Furthermore, the oxazolidinone ring itself can be a precursor for polymer synthesis through ring-opening polymerization, leading to the formation of poly(2-oxazoline)s, which are materials with significant biomedical relevance. nih.govresearchgate.net

Systems Chemistry and Reaction Network Studies Involving Oxazolidinone Derivatization

Systems chemistry investigates complex networks of interacting molecules. The reversible nature of hydrazone formation from the hydrazine moiety of this compound makes it an ideal candidate for studies in Dynamic Combinatorial Chemistry (DCC) . rsc.orgekb.egnih.gov

By reacting the parent compound with a mixture of different aldehydes in solution, a dynamic combinatorial library (DCL) of hydrazones can be generated. nih.gov These libraries are in thermodynamic equilibrium, and their composition can be influenced by the addition of a template (e.g., a protein or another macromolecule). The template will selectively bind and stabilize the best-fitting library member, causing an amplification of that specific compound. This approach could be a powerful tool for the discovery of novel ligands or inhibitors for biological targets. The stability and dynamic properties of hydrazone-based systems can be modulated by light, heat, or the presence of metal ions, adding further layers of control to the reaction network. scielo.br

Exploration of New Chemical Reactivity Modalities for the Hydrazine and Oxazolidinone Moieties

Beyond established reactions, future research can uncover novel chemical transformations for both the hydrazine and oxazolidinone functional groups within the target molecule.

For the hydrazine moiety , its role as an electrophilic partner in cross-coupling reactions is an emerging area. nih.gov This could allow for the direct arylation or vinylation of the hydrazine group, providing access to a wide range of novel derivatives that would be difficult to synthesize via traditional methods. organic-chemistry.org Furthermore, oxidative reactions of hydrazines can lead to various functional groups, including the formation of acid chlorides, offering synthetic pathways to new classes of compounds. acs.org

The 2-oxazolidinone (B127357) ring , while often used as a stable chiral auxiliary, can also participate in specific reactions. Decarboxylative ring-opening of 2-oxazolidinones has been demonstrated as a method to synthesize β-chalcogen amines, treating the oxazolidinone as a latent aziridine (B145994) equivalent. rsc.org This provides a modular route to aminoethylated products. Additionally, under certain conditions, such as those in automated flow peptide chemistry, the oxazolidinone ring can undergo ring-opening, which could be exploited for controlled derivatization or as a trigger for material disassembly. nih.gov Cationic ring-opening polymerization (CROP) of related 2-oxazolines is a well-established method for producing polymers, suggesting that under specific catalytic conditions, the oxazolidinone ring could potentially be opened for polymerization processes. rsc.orgnih.gov

| Moiety | Unexplored Reactivity | Potential Outcome |

| Hydrazine | Cross-coupling partner | Direct N-arylation or N-vinylation. nih.gov |

| Hydrazine | Controlled Oxidation | Synthesis of novel functional groups (e.g., diazenes, acid derivatives). acs.org |

| 2-Oxazolidinone | Decarboxylative Ring-Opening | Modular synthesis of functionalized β-amino alcohols and their derivatives. rsc.org |

| 2-Oxazolidinone | Controlled Ring-Opening | Triggerable release mechanisms in materials; novel synthetic intermediates. nih.gov |

常见问题

Basic: What synthetic routes are recommended for (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone, and how is purity validated?

Answer:

The compound is typically synthesized via condensation reactions between hydrazine derivatives and oxazolidinone precursors. For example, hydrazine can react with a benzyl-substituted oxazolidinone under controlled pH and temperature. Purity validation employs HPLC (≥98% purity, as per industrial standards) and GC analysis . Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is recommended for purification. Structural confirmation requires 1H/13C NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm) and FT-IR (C=O stretch at ~1750 cm⁻¹) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Answer:

DoE systematically varies parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For oxazolidinone derivatives, response surface methodology (RSM) is effective. Example variables:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (mol%) | 1–5% | 3% |

| Reaction Time | 6–24 hrs | 12 hrs |

Evidence from analogous syntheses shows that DoE improves yield by 15–20% and reduces byproducts .

Basic: What spectroscopic and chromatographic techniques confirm the compound’s structure?

Answer:

- NMR Spectroscopy : Aromatic protons (δ 7.2–7.4 ppm), NH hydrazine protons (δ 4.5–5.0 ppm), and oxazolidinone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 207.1 (C₁₀H₁₃N₃O₂⁺) .

- HPLC : Retention time comparison with reference standards (e.g., TCI America’s >98% purity protocols) .

Advanced: How can researchers resolve contradictions in spectral data interpretation?

Answer:

Contradictions (e.g., unexpected coupling constants in NMR) require:

- X-ray crystallography for absolute configuration confirmation.

- Computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .

- Cross-validation with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; see OSHA HazCom standards) .

- Ventilation : Use fume hoods to avoid inhalation (hydrazine derivatives are toxic).

- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced: What is the compound’s role in synthesizing Zolmitriptan, and how is its stereochemistry controlled?

Answer:

this compound serves as a chiral intermediate in Zolmitriptan’s indole ring functionalization. Stereochemical control is achieved via:

- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure >99% enantiomeric excess (ee) .

- Dynamic kinetic resolution : Optimize reaction kinetics to favor the (S)-enantiomer during hydrazine coupling .

Basic: How do solubility properties influence reaction design?

Answer:

The compound is sparingly soluble in water but dissolves in DMF or DMSO . Solvent choice impacts:

- Reaction Rate : Polar aprotic solvents enhance nucleophilic substitution.

- Workup : Ethanol precipitation isolates the product efficiently .

Advanced: What mechanistic insights exist for its enzyme inhibition activity?

Answer:

In Zolmitriptan synthesis, the compound’s hydrazine group acts as a nucleophile in indole alkylation. Mechanistic studies use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。